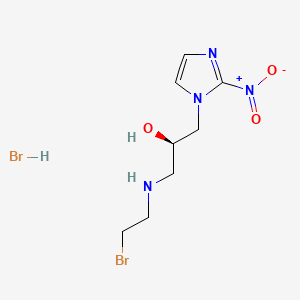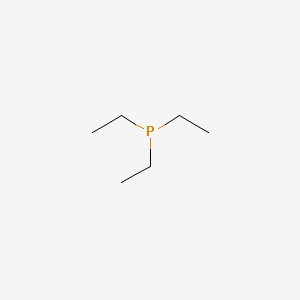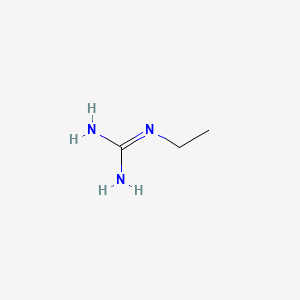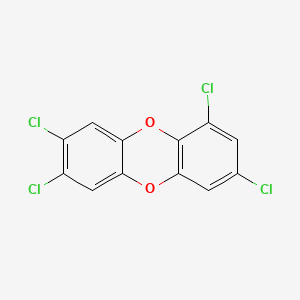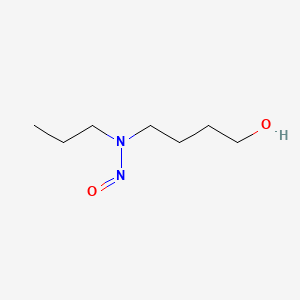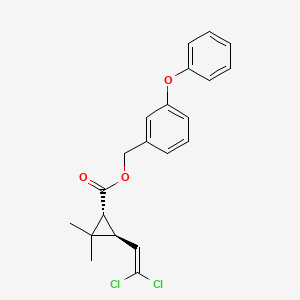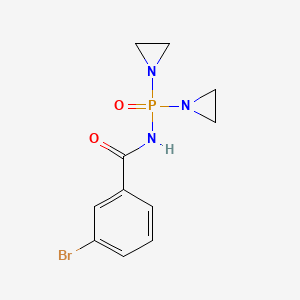
N-Undecanoylglycin
Übersicht
Beschreibung
N-Undecanoylglycine is an N-acylglycine with an acyl group that is undecanoyl. It is a metabolite that plays a role in various biological processes. This compound is known for its involvement in antimicrobial immunity, particularly in the intestinal mucosa .
Wissenschaftliche Forschungsanwendungen
N-Undecanoylglycine has several scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and hydrolysis.
Medicine: It is studied for its potential role in metabolic disorders and as a biomarker for certain diseases.
Industry: It is used in the synthesis of surfactants and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of N-Undecanoylglycine is a subset of intestinal epithelial cells known as Tuft-2 cells . These cells play a critical role in immunity against bacterial infection . They sense bacterial metabolites through a receptor called Vmn2r26 .
Mode of Action
N-Undecanoylglycine interacts with its target, the Tuft-2 cells, through the Vmn2r26 receptor . This interaction activates the G-protein-coupled receptor-phospholipase C gamma2 (GPCR-PLCg2)-Ca2+ signaling axis , which initiates the production of prostaglandin D2 (PGD2) .
Biochemical Pathways
The activation of the GPCR-PLCg2-Ca2+ signaling axis by N-Undecanoylglycine leads to the production of PGD2 . PGD2 then enhances the mucus secretion of goblet cells, which are a type of epithelial cell in the intestine . This process strengthens the intestinal mucus barrier, aiding in the resistance against pathogenic bacteria .
Result of Action
The result of N-Undecanoylglycine’s action is the enhancement of the intestinal immune response . By stimulating mucus secretion from goblet cells, it strengthens the intestinal mucus barrier, which helps resist the invasion of pathogenic bacteria . Additionally, N-Undecanoylglycine promotes the expression of the transcription factor SpiB , which in turn promotes the proliferation of Tuft-2 cells .
Action Environment
The action of N-Undecanoylglycine is influenced by the environment within the gut. The presence of specific bacterial metabolites is necessary for N-Undecanoylglycine to interact with the Vmn2r26 receptor on Tuft-2 cells . Therefore, the composition of the gut microbiota may influence the efficacy and stability of N-Undecanoylglycine’s action.
Biochemische Analyse
Biochemical Properties
N-Undecanoylglycine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions involves the vomeronasal receptor Vmn2r26. When N-Undecanoylglycine engages with Vmn2r26, it activates the G-protein-coupled receptor-phospholipase C gamma2 (GPCR-PLCγ2)-Ca2+ signaling axis. This activation leads to the production of prostaglandin D2 (PGD2), which enhances mucus secretion in goblet cells and induces antibacterial immunity .
Cellular Effects
N-Undecanoylglycine has significant effects on various types of cells and cellular processes. In intestinal epithelial cells, particularly Tuft-2 cells, N-Undecanoylglycine is sensed through the Vmn2r26 receptor. This interaction triggers a cascade of cellular events, including the activation of the GPCR-PLCγ2-Ca2+ signaling pathway. As a result, there is an increase in PGD2 production, which enhances mucus secretion and promotes antibacterial immunity. Additionally, N-Undecanoylglycine influences cell signaling pathways, gene expression, and cellular metabolism by promoting the expression of the SpiB transcription factor, which is responsible for Tuft-2 cell development and expansion in response to bacterial infection .
Molecular Mechanism
The molecular mechanism of N-Undecanoylglycine involves its binding interactions with biomolecules and subsequent activation of signaling pathways. When N-Undecanoylglycine binds to the Vmn2r26 receptor, it activates the GPCR-PLCγ2-Ca2+ signaling axis. This activation leads to the production of PGD2, which enhances mucus secretion and induces antibacterial immunity. Additionally, the Vmn2r26 signaling pathway promotes the expression of the SpiB transcription factor, which is crucial for the development and expansion of Tuft-2 cells in response to bacterial challenges .
Dosage Effects in Animal Models
The effects of N-Undecanoylglycine vary with different dosages in animal models. At lower doses, N-Undecanoylglycine may effectively activate the GPCR-PLCγ2-Ca2+ signaling pathway and promote antibacterial immunity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse effects on cellular function. It is important to determine the optimal dosage of N-Undecanoylglycine to maximize its beneficial effects while minimizing any potential risks .
Metabolic Pathways
N-Undecanoylglycine is involved in specific metabolic pathways, including its interaction with enzymes and cofactors. The engagement of N-Undecanoylglycine with the Vmn2r26 receptor activates the GPCR-PLCγ2-Ca2+ signaling axis, leading to the production of PGD2. This metabolic pathway plays a crucial role in enhancing mucus secretion and promoting antibacterial immunity. Additionally, N-Undecanoylglycine may influence metabolic flux and metabolite levels, further contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of N-Undecanoylglycine within cells and tissues involve specific transporters and binding proteins. N-Undecanoylglycine is sensed by the Vmn2r26 receptor in intestinal epithelial cells, leading to its localization and accumulation in these cells. The interaction with Vmn2r26 and subsequent activation of the GPCR-PLCγ2-Ca2+ signaling pathway ensure the effective distribution of N-Undecanoylglycine within the cellular environment, promoting its biochemical and cellular effects .
Subcellular Localization
N-Undecanoylglycine exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in intestinal epithelial cells, particularly Tuft-2 cells, where it interacts with the Vmn2r26 receptor. This interaction directs N-Undecanoylglycine to specific compartments or organelles within the cells, facilitating its role in activating the GPCR-PLCγ2-Ca2+ signaling pathway and promoting antibacterial immunity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Undecanoylglycine can be synthesized through the reaction of glycine with undecanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of undecanoic acid and the amino group of glycine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods: Industrial production of N-Undecanoylglycine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of automated systems for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: N-Undecanoylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent fatty acid and glycine.
Substitution: It can participate in substitution reactions where the acyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of undecanoic acid and glycine.
Substitution: Formation of various substituted acylglycines.
Vergleich Mit ähnlichen Verbindungen
- N-Decanoylglycine
- N-Dodecanoylglycine
- N-Tetradecanoylglycine
Comparison: N-Undecanoylglycine is unique due to its specific chain length, which influences its biological activity and receptor interactions. Compared to shorter or longer chain acylglycines, N-Undecanoylglycine has a distinct role in activating specific receptors and pathways involved in antimicrobial immunity .
Eigenschaften
IUPAC Name |
2-(undecanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUQYIQQCNOXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332388 | |
| Record name | N-Undecanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Undecanoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83871-09-4 | |
| Record name | N-Undecanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-undecanamidoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological roles has N-Undecanoylglycine been linked to in recent studies?
A1: N-Undecanoylglycine has been identified as a key molecule in mediating interactions between the gut microbiome and the host immune system. Specifically, it has been shown to activate intestinal Tuft-2 cells, a rare cell type involved in initiating immune responses against parasitic infections and maintaining gut barrier integrity. [, ] This activation occurs through N-Undecanoylglycine's interaction with the vomeronasal receptor Vmn2r26 found on Tuft-2 cells. [] Additionally, research suggests a potential connection between N-Undecanoylglycine and lipid metabolism, but further investigation is needed to elucidate the precise mechanisms. []
Q2: How does N-Undecanoylglycine influence the metabolic response of human liver cells to certain traditional Chinese medicine components?
A2: Studies utilizing metabolomics approaches have identified N-Undecanoylglycine as one of the potential biomarkers for hepatotoxicity induced by compounds like emodin, aristolochic acid, and triptolide. [] While the exact mechanism by which N-Undecanoylglycine levels are altered in these instances remains unclear, its identification alongside other markers points towards potential disruptions in sphinganine metabolism, fatty acid oxidation, and oxidative stress pathways. []
Q3: Can N-Undecanoylglycine be used as a therapeutic target for hyperlipidemia?
A3: While N-Undecanoylglycine itself may not be the direct target, research suggests that it could play a role in the mechanism of action of certain anti-hyperlipidemia agents. For instance, alliin, a compound found in garlic, has demonstrated lipid-lowering effects, and metabolomics analysis identified N-Undecanoylglycine as one of the significantly altered metabolites following alliin intervention in a hyperlipidemia mouse model. [] This alteration suggests a potential link between N-Undecanoylglycine and the pantothenic acid and CoA biosynthesis metabolic pathway, which is known to be involved in lipid metabolism. []
Q4: What analytical techniques are commonly used to study N-Undecanoylglycine?
A4: Metabolomics approaches, particularly those involving mass spectrometry-based techniques, are frequently employed to detect and quantify N-Undecanoylglycine in biological samples. [, ] These methods enable researchers to profile a wide range of metabolites simultaneously, allowing for the identification of N-Undecanoylglycine and its potential correlation with various physiological or pathological conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



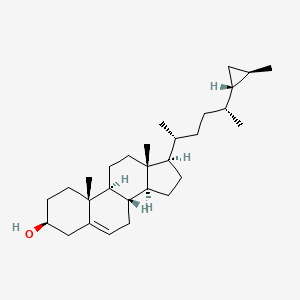
![[(2R,3S,4S)-5-(7,8-dimethyl-1,3-dioxopyrido[4,3-b]quinoxalin-5-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1216726.png)

